5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15852664
Molecular Formula: C12H10ClNO4
Molecular Weight: 267.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClNO4 |
|---|---|
| Molecular Weight | 267.66 g/mol |
| IUPAC Name | 5-chloro-8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10ClNO4/c1-14-5-6(12(16)17)11(15)9-7(13)3-4-8(18-2)10(9)14/h3-5H,1-2H3,(H,16,17) |
| Standard InChI Key | UGZOZTVKQKHMON-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=O)C2=C(C=CC(=C21)OC)Cl)C(=O)O |
Introduction
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolone derivatives. It is characterized by its complex molecular structure, which includes a chloro group, a methoxy group, and a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its potential antibacterial and antimicrobial activities.
Synthesis
The synthesis of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. These methods often require specific reagents such as chlorinating agents for introducing the chloro group and methanol or methoxy sources for the methoxy group. Reaction conditions like temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Biological Activities
This compound exhibits notable biological activities, particularly as an antibacterial agent. It is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. Studies indicate that compounds with similar structures show significant activity against both Gram-positive and Gram-negative bacteria, making them valuable in treating infections.
| Biological Activity | Mechanism |
|---|---|
| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV |
| Antimicrobial | Disruption of bacterial cellular processes |
Applications and Research
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a candidate for further modifications aimed at enhancing its biological activity. Its unique structure allows it to be a versatile compound in medicinal chemistry research, particularly in combating resistant bacterial strains.
Safety and Handling
Handling this compound requires adherence to safety protocols due to its potential reactivity and toxicity. It is essential to use personal protective equipment and follow guidelines for safe storage and disposal to minimize risks .
| Safety Precaution | Description |
|---|---|
| Personal Protective Equipment | Gloves, Goggles, Mask |
| Storage Conditions | Cool, Dry Place |
| Handling Precautions | Avoid Contact with Skin and Eyes |
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